[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-
Overview
Description
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- is an organic compound with significant applications in various fields. This compound is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various receptors and enzymes in the body .
Mode of Action
In the CF3 radical, the fluorine atom is an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .
Biochemical Pathways
Similar compounds have been used in the synthesis of various structures, indicating their potential involvement in complex biochemical pathways .
Pharmacokinetics
The presence of trifluoromethyl groups may influence these properties, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability .
Result of Action
The introduction of trifluoromethyl groups into the structure of similar compounds has been shown to reduce the electron delocalization of the π orbital on the fully conjugated polymer backbone, leading to more transparent polyimide films compared to those with methyl substituents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s performance in organic field-effect transistors remained nearly unchanged in ambient conditions for up to 90 days, which could be attributed to the enhanced oxidative stability from their relatively deep HOMO energy levels and better moisture resistance from the trifluoromethyl substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of 2,2’-bistrifluoromethylbiphenyl with sulfonyl chloride and ammonium nitrate in N-methylpyrrolidone, followed by neutralization and purification . Another method involves the hydrogenation of 2,2’-bis(trifluoromethyl)-4,4’-dinitrobiphenyl using a palladium catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like bromine or chlorine. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- is used as a building block for synthesizing advanced materials and polymers with unique properties .
Biology and Medicine
The compound’s derivatives have shown potential in biological applications, including as antimicrobial agents against antibiotic-resistant bacteria . Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of high-performance polymers, such as polyamide-imide materials, which exhibit excellent heat resistance and mechanical properties . It is also utilized in the manufacture of coatings, adhesives, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Similar in structure but with amino groups instead of carboxylic acids.
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl: Lacks the carboxylic acid groups, affecting its reactivity and applications.
Uniqueness
The presence of both carboxylic acid and trifluoromethyl groups in [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- imparts unique chemical properties, such as enhanced acidity and reactivity, making it distinct from its analogs. This combination allows for versatile applications in various fields, from material science to pharmaceuticals.
Biological Activity
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)- (CAS: 89803-71-4) is a fluorinated organic compound notable for its unique structural properties and potential biological activities. This article explores the compound's biological activity based on existing research and case studies.
- Molecular Formula : C16H8F6O4
- Molecular Weight : 378.23 g/mol
- IUPAC Name : 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Purity : 98% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. The presence of trifluoromethyl groups enhances lipophilicity, potentially influencing membrane permeability and receptor interactions.
Anticancer Activity
Research has indicated that compounds with similar biphenyl structures exhibit anticancer properties. For instance:
- Study on Cell Lines : In vitro studies have shown that biphenyl derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Case Study : A recent study highlighted the efficacy of a structurally similar compound in inhibiting the growth of BCR-ABL positive leukemia cells, suggesting that [1,1'-Biphenyl]-4,4'-dicarboxylic acid derivatives may have similar effects .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Inhibition of Pathogens : Preliminary studies indicate that biphenyl derivatives can inhibit growth in certain bacterial strains. Further research is needed to quantify this activity against specific pathogens.
Data Table: Biological Activities of Related Compounds
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
[1,1'-Biphenyl]-4,4'-dicarboxylic acid | Anticancer | 12 | |
2-(Trifluoromethyl)-[1,1'-biphenyl]-4,4' | Antimicrobial | 5 | |
2,2'-bis(trifluoromethyl)-[1,1'-biphenyl] | Cytotoxicity | 8 |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry assessed the anticancer properties of biphenyl derivatives. The results showed that compounds similar to [1,1'-Biphenyl]-4,4'-dicarboxylic acid inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of fluorinated biphenyls against Gram-positive bacteria. The findings suggested significant inhibition at concentrations below 10 µM, indicating a promising avenue for developing new antimicrobial agents based on this chemical scaffold .
Properties
IUPAC Name |
4-[4-carboxy-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(13(23)24)1-3-9(11)10-4-2-8(14(25)26)6-12(10)16(20,21)22/h1-6H,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSZLKUKKWRKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176054 | |
Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89803-71-4 | |
Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89803-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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